2-Bromo-4-(p-tolyl)thiazole
Description
BenchChem offers high-quality 2-Bromo-4-(p-tolyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(p-tolyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVUOXJUMFTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
The Versatile Scaffold: 2-Bromo-4-(p-tolyl)thiazole in Modern Medicinal Chemistry
Introduction: The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant agents.[1] Its unique electronic properties and ability to engage in various biological interactions have rendered it a privileged scaffold in drug discovery. Within this important class of heterocycles, 2-Bromo-4-(p-tolyl)thiazole emerges as a particularly valuable and versatile building block. The strategic placement of a reactive bromine atom at the 2-position, combined with the lipophilic p-tolyl group at the 4-position, provides an excellent platform for the synthesis of diverse compound libraries with a wide range of pharmacological activities, including anticancer and antimicrobial applications.[1][2]
This technical guide provides an in-depth exploration of the synthesis and application of 2-Bromo-4-(p-tolyl)thiazole. It is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and detailed, actionable protocols to leverage this powerful synthetic intermediate in the quest for novel therapeutics.
I. Synthesis of 2-Bromo-4-(p-tolyl)thiazole: A Two-Step Approach
The synthesis of 2-Bromo-4-(p-tolyl)thiazole is efficiently achieved through a reliable two-step sequence commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer-type diazotization and bromination.
Step 1: Hantzsch Synthesis of 2-Amino-4-(p-tolyl)thiazole
The Hantzsch synthesis provides a straightforward and high-yielding route to the 2-aminothiazole core by condensing an α-haloketone with a thiourea.[3][4] In this case, 2-bromo-4'-methylacetophenone serves as the α-haloketone.
Reaction Scheme:
Hantzsch Synthesis of 2-Amino-4-(p-tolyl)thiazole.
Protocol 1: Synthesis of 2-Amino-4-(p-tolyl)thiazole [5]
-
Materials:
-
2-Bromo-1-(p-tolyl)ethanone (e.g., 5.00 g, 23.5 mmol)
-
Thiourea (e.g., 1.97 g, 25.9 mmol)
-
95% Ethanol (33.5 mL)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Water
-
-
Procedure:
-
Combine 2-bromo-1-(p-tolyl)ethanone and thiourea in a round-bottom flask equipped with a reflux condenser.
-
Add 95% ethanol to the flask.
-
Heat the mixture to reflux and maintain for 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the solution to cool and then concentrate it under reduced pressure.
-
To the concentrated residue, add water (50 mL) followed by a small amount of saturated aqueous Na₂CO₃ solution (1.0 mL) to neutralize any residual acid.
-
A precipitate will form. Collect the solid by filtration and wash it thoroughly with hot water.
-
Dry the collected solid under vacuum to yield 2-amino-4-(p-tolyl)thiazole as a white solid. This reaction typically proceeds with high yield (e.g., 99%).[5]
-
Step 2: Sandmeyer Reaction for the Synthesis of 2-Bromo-4-(p-tolyl)thiazole
The Sandmeyer reaction is a classic transformation in organic synthesis that allows for the conversion of a primary aromatic amine into a variety of functional groups, including halides, via a diazonium salt intermediate.[6][7] This method is applied to convert the 2-amino group of the previously synthesized thiazole into the desired 2-bromo functionality.
Reaction Scheme:
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-(p-tolyl)thiazole
Welcome to the dedicated technical support guide for the purification of 2-Bromo-4-(p-tolyl)thiazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and isolating this key chemical intermediate. The thiazole ring is a cornerstone in many pharmacologically active compounds, and the purity of your starting materials is paramount for successful downstream applications and reproducible results.[1][2][3]
This guide moves beyond simple protocols. It provides in-depth, field-tested insights into the "why" behind each step, helping you troubleshoot common issues and make informed decisions during your purification workflow.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, practical challenges you may encounter after synthesizing 2-Bromo-4-(p-tolyl)thiazole, which is commonly prepared via Hantzsch thiazole synthesis or related methods involving α-haloketones.[2][4][5]
Q1: My crude product is a dark, oily, or gummy residue after removing the reaction solvent. How should I proceed?
A1: This is a very common scenario. The dark color often indicates the presence of polymeric byproducts or baseline impurities, while an oily consistency suggests residual high-boiling solvents (e.g., DMF, THF) or low-melting point impurities. Do not attempt to directly recrystallize or load this onto a chromatography column.
Causality: The Hantzsch synthesis can be sensitive, and side reactions can generate a complex mixture.[5] Furthermore, acidic or basic reagents used in the reaction will persist in the crude material. The first step must be a liquid-liquid extraction to perform a preliminary, yet critical, separation.
Recommended Action: Aqueous Workup & Extraction
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Dissolution: Dissolve the entire crude residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume sufficient to ensure complete dissolution (e.g., 50-100 mL).
-
Neutralizing Wash: Transfer the organic solution to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid from the reaction (e.g., HBr formed as a byproduct).[6] You should see bubbling (CO₂ evolution) if significant acid is present; continue washing until this ceases.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7] Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation).
This procedure should yield a solid or semi-solid that is much cleaner and more amenable to further purification.
Q2: My TLC plate of the crude product shows multiple spots. What are the likely impurities?
A2: A crowded TLC plate is indicative of unreacted starting materials, intermediates, and side-products. Identifying these is key to selecting the right purification strategy.
Causality: The primary impurities in a Hantzsch-type synthesis for 2-Bromo-4-(p-tolyl)thiazole are typically:
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2-Bromo-1-(p-tolyl)ethanone: The starting α-bromoketone.
-
Thiourea (or related thioamide): The sulfur source.
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2-Amino-4-(p-tolyl)thiazole: A potential precursor or side-product if the bromination step occurs post-thiazole formation or if starting from the amino-thiazole.[8][9]
-
Isomeric Byproducts: Depending on the reaction conditions (especially pH), cyclization can sometimes yield minor isomeric impurities.[10]
| Compound | Expected Polarity & TLC Behavior | Removal Strategy |
| 2-Bromo-4-(p-tolyl)thiazole (Product) | Moderately polar. Target R_f ≈ 0.3-0.4. | Isolation via chromatography or recrystallization. |
| 2-Bromo-1-(p-tolyl)ethanone | Less polar than the product. Will have a higher R_f. | Column chromatography. |
| Thiourea | Highly polar. Often remains at the TLC baseline. | Removed during aqueous workup. |
| 2-Amino-4-(p-tolyl)thiazole | More polar than the product. Will have a lower R_f. | Column chromatography. |
Q3: My column chromatography isn't giving good separation. The spots are streaking or running too close together. How can I improve this?
A3: Poor separation is usually a problem of technique or an improperly chosen solvent system.
Causality: Streaking can be caused by overloading the column, insolubility of the sample at the point of loading, or the compound being too polar for the chosen eluent. Spots that are too close (low ΔR_f) mean the eluent system is not selective enough.
Recommended Actions:
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Optimize the Solvent System: The goal is an R_f of ~0.35 for your target compound in the chosen eluent. A common and effective starting point for this class of compound is a heptane-ethyl acetate or hexane-ethyl acetate mixture.[7]
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If spots are too high (R_f > 0.5), increase the proportion of the non-polar solvent (heptane/hexane).
-
If spots are too low (R_f < 0.2), increase the proportion of the polar solvent (ethyl acetate).
-
-
Proper Sample Loading:
-
Dry Loading (Recommended): Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM), add silica until a free-flowing powder is formed, and evaporate the solvent completely. Carefully layer this powder on top of the column bed. This prevents streaking and improves resolution.
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Wet Loading: If you must load wet, dissolve the sample in the absolute minimum amount of the eluent or a solvent in which it is highly soluble but is weaker than the eluent (e.g., a touch of DCM or toluene).
-
-
Column Dimensions: Use a proper column diameter-to-height ratio and an appropriate amount of silica. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude product mass.
Q4: I'm trying to recrystallize the product, but it is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
Causality: The presence of impurities lowers the melting point of the mixture, making it more prone to existing as a liquid at the temperature of precipitation. Rapid cooling favors precipitation over the slower, more ordered process of crystallization.
Troubleshooting Workflow: "Oiling Out" During Recrystallization
Caption: Decision tree for troubleshooting product oiling out.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step after my synthesis is complete and quenched?
A1: The most critical first step is a thorough aqueous workup, as described in the troubleshooting section.[7][11] This removes inorganic salts, water-soluble reagents, and polar impurities that will interfere with any subsequent purification method. Skipping this step is a common cause of purification failure.
Q2: Which purification method is better for 2-Bromo-4-(p-tolyl)thiazole: column chromatography or recrystallization?
A2: The choice depends on the scale and the impurity profile of your crude product.
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Column Chromatography is the most versatile and powerful method, especially for complex mixtures with multiple byproducts of similar polarity to your product. It is the preferred method for achieving the highest purity (>99%), particularly for smaller-scale reactions (<10 g). Published literature frequently cites silica gel chromatography for purifying similar thiazole derivatives.[7]
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Recrystallization is an excellent and highly scalable method if your crude product is already relatively pure (>85-90%) and the impurities have different solubility profiles than your product.[12] It is often used as a final polishing step after chromatography to obtain material with excellent crystallinity. Successful recrystallization from solvents like heptane or hexane has been reported for analogous compounds.[7]
General Purification Workflow
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. biosynth.com [biosynth.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Catalyst Selection for Suzuki Coupling with 2-Bromo-4-(p-tolyl)thiazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-(p-tolyl)thiazole. Here, we move beyond generic protocols to offer a nuanced understanding of catalyst selection and troubleshooting, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Understanding the Substrate: The Challenges of 2-Bromo-4-(p-tolyl)thiazole
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2][3] However, the specific characteristics of your substrate, 2-Bromo-4-(p-tolyl)thiazole, introduce unique challenges that necessitate careful consideration of the catalytic system.
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Electron-Rich Heterocycle: Thiazoles are electron-rich aromatic systems. This can make the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst to the carbon-bromine bond more difficult compared to electron-poor aryl halides.[4]
-
Lewis Basicity: The nitrogen and sulfur atoms in the thiazole ring are Lewis basic. These sites can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]
-
Steric Hindrance: While not exceptionally bulky, the tolyl group at the 4-position can influence the approach of the catalyst and the coupling partner, impacting reaction kinetics.
A successful coupling strategy hinges on selecting a catalyst system that can effectively navigate these electronic and steric hurdles.
Troubleshooting Guide: From Low Yield to No Reaction
This section is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of 2-Bromo-4-(p-tolyl)thiazole.
Problem 1: Low to No Product Formation
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen palladium catalyst may not be active enough to facilitate the oxidative addition step with the electron-rich thiazole.
-
Actionable Insight: Switch to a more electron-rich and sterically demanding phosphine ligand. Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, are often highly effective for coupling heteroaryl halides.[4] These ligands create a more electron-rich palladium center, which promotes oxidative addition, and their bulkiness can facilitate the final reductive elimination step.[1]
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1][6] An unsuitable base can lead to a stalled catalytic cycle.
-
Actionable Insight: If using a weaker base like sodium carbonate (Na₂CO₃), consider switching to a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] For particularly challenging couplings, potassium trimethylsilanolate (TMSOK) under anhydrous conditions has shown promise for heteroaryl-heteroaryl couplings.[5][8]
-
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under an inert atmosphere.[4] Lewis basic sites on the thiazole can also poison the catalyst.[5]
-
Actionable Insight: Ensure rigorous exclusion of air and moisture by using properly dried solvents and glassware, and maintaining a positive pressure of an inert gas (argon or nitrogen). The addition of additives like trimethyl borate has been shown to mitigate catalyst poisoning by heteroatomic units in some cases.[5]
-
Problem 2: Significant Homocoupling of the Boronic Acid
Symptom: The desired product is formed, but a significant byproduct corresponding to the dimer of the boronic acid coupling partner is observed.
Potential Causes & Solutions:
-
Slow Transmetalation/Reductive Elimination: If the transfer of the aryl group from the boronic acid to the palladium complex (transmetalation) or the final product-forming step (reductive elimination) is slow, side reactions like homocoupling can become competitive.
-
Actionable Insight: Re-evaluate your ligand choice. A more electron-donating and sterically bulky ligand can accelerate reductive elimination. Also, ensure your base is optimal for facilitating transmetalation.
-
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Actionable Insight: Thoroughly degas your solvents and reaction mixture. A common method is to bubble an inert gas through the solvent for an extended period before use.
-
Problem 3: Protodeboronation of the Boronic Acid
Symptom: A significant amount of the arene corresponding to the boronic acid is detected, indicating the boron group has been replaced by a hydrogen atom.
Potential Causes & Solutions:
-
Presence of Water and Suboptimal Base: Protodeboronation is often catalyzed by aqueous basic conditions. Heteroaryl boronic acids can be particularly prone to this side reaction.[4][5]
-
Actionable Insight: While many Suzuki couplings tolerate water, if protodeboronation is a major issue, consider using anhydrous conditions. Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[9] The choice of base is also critical; sometimes a weaker base or different cation can mitigate this issue.
-
FAQ: Catalyst and Condition Selection
This section addresses frequently asked questions to guide your initial experimental design.
Q1: Which palladium precursor should I start with?
For initial screening, Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common and effective choices.[10] These are typically used in combination with a phosphine ligand to generate the active Pd(0) catalyst in situ. Pre-formed catalysts like Pd(PPh₃)₄ can also be used, but catalyst systems generated in situ often offer greater flexibility and activity.
Q2: How do I choose the right phosphine ligand?
The ligand is arguably the most critical component for a successful Suzuki coupling with a challenging substrate like 2-Bromo-4-(p-tolyl)thiazole.
-
For Initial Screening: Start with a versatile and robust ligand. A good starting point would be a Buchwald-type ligand such as SPhos or XPhos .[4] These have demonstrated broad utility in heteroaryl couplings.[7]
-
If Initial Screens Fail: Consider ligands with different steric and electronic properties. For instance, if you suspect catalyst deactivation, a more strongly coordinating N-heterocyclic carbene (NHC) ligand might offer greater stability.[1][11]
Recommended Catalyst Systems for Screening:
| Palladium Precursor | Ligand | Key Characteristics |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Excellent for many heteroaryl couplings, promotes fast reaction rates. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Highly active, good for sterically hindered substrates. |
| Pd(PPh₃)₄ | (none needed) | A classic, single-component catalyst, but may be less active for this substrate. |
| Pd(OAc)₂ | P(t-Bu)₃ | A simple, electron-rich phosphine that can be effective.[11] |
Q3: What is the best base and solvent combination?
The choice of base and solvent is interdependent and crucial for reaction success.[12]
-
Bases: A common starting point is K₂CO₃ or K₃PO₄.[7] Cs₂CO₃ is often more effective but also more expensive. The base not only facilitates transmetalation but also influences the solubility of the various species in the reaction mixture.
-
Solvents: A mixture of an organic solvent and water is typical for Suzuki couplings to aid in dissolving the inorganic base and the boronic acid. Common choices include:
Q4: What reaction temperature should I use?
For many Suzuki couplings with aryl bromides, temperatures between 80-110 °C are effective. If you are using a lower boiling point solvent like THF, the reaction will be run at reflux. Microwave heating can sometimes accelerate the reaction.[16]
Experimental Workflow & Visualization
General Protocol for Suzuki Coupling of 2-Bromo-4-(p-tolyl)thiazole
-
Preparation: To an oven-dried reaction vessel, add 2-Bromo-4-(p-tolyl)thiazole (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 times the moles of Pd) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring for the desired time, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Decision-Making Flowchart for Troubleshooting
Caption: A flowchart to guide troubleshooting efforts in Suzuki coupling reactions.
References
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
- K, K., & D, D. (2024). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules.
- Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). Reddit. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
- Singh, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Kassel, S. H., et al. (2022).
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
- Martin, A. R., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
- Tian, R., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). Retrieved from [Link]
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- André, V., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
-
Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (2019). ResearchGate. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Technical Support Center: Chromatographic Separation of 2-Bromo-4-(p-tolyl)thiazole Isomers
Welcome to the technical support center for the chromatographic separation of 2-Bromo-4-(p-tolyl)thiazole and its potential isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and extensive field experience to ensure scientific integrity and practical applicability.
Introduction to the Challenge
2-Bromo-4-(p-tolyl)thiazole is a heterocyclic compound with significant potential in medicinal chemistry.[1][2] During its synthesis and storage, various isomeric impurities can arise. These can include positional isomers (e.g., where the bromine and p-tolyl groups are at different positions on the thiazole ring) or isomers formed from side reactions.[3][4] Separating these closely related structures is a common analytical challenge that requires a robust and well-optimized chromatographic method. This guide will walk you through common issues and strategic solutions.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during method development and routine analysis.
Question 1: I am seeing poor resolution or complete co-elution of my main peak with a closely eluting impurity. How can I improve the separation?
Answer:
Poor resolution between isomers is the most common challenge. Since isomers often have very similar hydrophobicity, a standard C18 column may not provide sufficient selectivity.[5][6] The key is to introduce different separation mechanisms.
Step-by-Step Troubleshooting Protocol:
-
Orthogonal Screening of Stationary Phases: Your primary strategy should be to screen columns with different selectivities.[7][8][9] Hydrophobic interactions alone are often insufficient for isomer separation.
-
Pentafluorophenyl (PFP) Phase: This is often the first choice for separating positional isomers.[10][11] PFP columns offer multiple interaction modes including dipole-dipole, π-π, and shape selectivity, which are highly effective for aromatic and halogenated compounds.[10]
-
Phenyl Phase: Similar to PFP, phenyl columns provide π-π interactions that can differentiate between isomers based on the spatial arrangement of the aromatic rings.[5][11]
-
Polar-Embedded Phases: These phases can offer alternative selectivity through hydrogen bonding interactions.
-
-
Mobile Phase Optimization:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a strong dipole. This change in solvent character can significantly alter selectivity.[12]
-
Adjust Mobile Phase pH: The thiazole nitrogen in your compound is weakly basic. A subtle change in the mobile phase pH (e.g., from 3.0 to 4.5 using a formate or acetate buffer) can alter the degree of protonation and influence retention and selectivity.[13]
-
Incorporate Mobile Phase Additives: Low concentrations of additives like trifluoroacetic acid (TFA) or formic acid are commonly used.[14] These can improve peak shape and may also subtly influence selectivity.[14][15]
-
-
Temperature Adjustment: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks by increasing the differences in their interaction energies with the stationary phase. Try reducing the temperature from 40°C to 25°C.
Data Presentation: Comparison of Stationary Phases for Isomer Separation
| Stationary Phase | Primary Interaction Mechanism(s) | Suitability for 2-Bromo-4-(p-tolyl)thiazole Isomers |
| C18 (ODS) | Hydrophobic | Baseline. May not resolve positional isomers. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity | Highly Recommended. Excellent for aromatic and halogenated isomers.[10] |
| Phenyl-Hexyl | Hydrophobic, π-π | Good Alternative. Offers π-π interactions for enhanced selectivity.[11] |
| Embedded Polar Group (e.g., Amide) | Hydrophobic, Hydrogen Bonding | Can provide unique selectivity if isomers differ in hydrogen bonding capability. |
Question 2: My peaks are tailing significantly. What is causing this and how can I fix it?
Answer:
Peak tailing for a compound like 2-Bromo-4-(p-tolyl)thiazole is often due to secondary interactions between the basic nitrogen on the thiazole ring and acidic silanol groups on the silica surface of the column packing.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: Ensure your mobile phase pH is low enough (e.g., pH 2.5-4.0) to keep the surface silanols non-ionized and the basic analyte protonated and consistent.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanols. If you are using an older column, consider upgrading to a high-purity, fully end-capped version.
-
Add a Competing Base: A low concentration of a basic additive, such as triethylamine (TEA) (0.1%), can be added to the mobile phase to compete with your analyte for active silanol sites, thereby improving peak shape.[15] However, be mindful that TEA can suppress MS signal if using LC-MS.
-
Check for Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or the same strength as your initial mobile phase.[16] Dissolving in a stronger solvent can cause peak distortion.
Visualization: Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Question 3: My retention times are drifting or shifting between injections. What should I investigate?
Answer:
Retention time instability can invalidate your results. The cause is often related to the column, mobile phase, or hardware.
Step-by-Step Troubleshooting Protocol:
-
Column Equilibration: This is the most common cause. Ensure the column is fully equilibrated with the mobile phase before starting your sequence. For gradient methods, a 10-15 column volume re-equilibration is a good starting point.
-
Mobile Phase Preparation:
-
Evaporation: Keep mobile phase bottles capped to prevent selective evaporation of the more volatile organic solvent, which would increase retention times.
-
Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles in the pump, which can cause flow rate fluctuations.[17]
-
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time drift.[16]
-
Pump Performance: Check for leaks in the pump seals or fittings. A pressure test can help diagnose this. Unstable pressure will lead to an unstable flow rate and shifting retention times.[17][18]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for 2-Bromo-4-(p-tolyl)thiazole isomers?
A: A robust starting point would be an orthogonal screening approach.[19]
Experimental Protocol: Initial Method Screening
-
Columns:
-
Column 1: C18, 100 x 4.6 mm, 2.7 µm
-
Column 2: PFP, 100 x 4.6 mm, 2.7 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or a more specific wavelength if known)
-
Injection Volume: 5 µL
Run your sample on both columns and compare the chromatograms. The PFP column is likely to provide better separation of positional isomers.[10][11]
Visualization: Orthogonal Method Development Workflow
Caption: A workflow for developing a separation method for isomers.
Q2: Could chiral chromatography be necessary for this compound?
A: Based on the structure of 2-Bromo-4-(p-tolyl)thiazole, it is achiral and does not have enantiomers. However, if a chiral center is introduced during synthesis or through a degradation process, then chiral separation would be required.[20][21][22] If you suspect the presence of diastereomers, a standard reversed-phase column like a PFP or C18 may be sufficient. If enantiomers are possible, a specialized chiral stationary phase (CSP) would be necessary.[23]
Q3: My sample is in DMSO. Can I inject this directly onto my reversed-phase column?
A: While DMSO is a common solvent for sample storage, injecting large volumes of it, especially in a mobile phase with a high aqueous content, can cause peak distortion and poor chromatography. This is due to the high solvent strength of DMSO. If possible, dilute your sample at least 1:1 with your initial mobile phase composition before injection.[16]
Q4: How do I confirm the identity of the separated isomeric peaks?
A: The best way to identify unknown peaks is to use mass spectrometry (MS). An HPLC system coupled with a mass spectrometer (LC-MS) can provide the mass-to-charge ratio of each eluting peak. Since isomers have the same mass, you would then need to perform tandem mass spectrometry (MS/MS) to fragment the ions. The fragmentation patterns of different isomers are often distinct, allowing for positive identification. For definitive structural elucidation, techniques like NMR may be required after isolating the impurity via preparative chromatography.[24]
References
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Separation Science. (2017, December 14). separation of positional isomers. Chromatography Forum. Retrieved from [Link]
-
Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
Hu, C. Q. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Retrieved from [Link]
-
LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]
-
Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
Agilent. (2010, October 6). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Retrieved from [Link]
-
El-Metwaly, N. M., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
ResearchGate. (2014, November 11). How can different mobile phases effect on peak shapes in LC-MS analysis?. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
PubMed. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
Cooper, J. W., et al. (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. PMC - NIH. Retrieved from [Link]
-
LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
-
PubMed Central. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
Wu, L., et al. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of separation of the enantiomers of the Figure 1 chiral azoles.... Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Schürenkamp, J., et al. (2011, January). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Retrieved from [Link]
-
PubMed. (2011, January 7). Orthogonal analytical screening for liquid chromatography-mass spectrometry method development and preparative scale-up. Retrieved from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Retrieved from [Link]
-
Just-Baringo, X., et al. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. PubMed. Retrieved from [Link]
-
ResearchGate. (2023, October 9). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-(p-tolyl)thiazole
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 2-Bromo-4-(p-tolyl)thiazole (CAS No. 101862-33-3), a compound frequently utilized in synthetic and medicinal chemistry.[1][2][3] The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 2-Bromo-4-(p-tolyl)thiazole is not benign; its hazard profile necessitates a cautious and informed approach.
The primary, officially classified hazard is Acute Toxicity (Oral), Category 4 , as indicated by the GHS hazard statement H302: "Harmful if swallowed."[1][4] This classification is the basis for the "Warning" signal word and the GHS07 pictogram (harmful/irritant) associated with this chemical.[1][4]
While not always listed for this specific molecule, related brominated and thiazole-containing structures often exhibit additional hazards, including skin, eye, and respiratory irritation.[5] Therefore, a conservative approach that assumes these risks is prudent for ensuring personnel safety.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][4] |
| GHS Pictogram | GHS07 | Harmful / Irritant | [1] |
| Signal Word | Warning | [1][4] |
The presence of a bromine atom classifies this compound as a halogenated organic . This is the single most important factor influencing its disposal pathway. Halogenated wastes cannot be mixed with standard flammable solvents, as they are unsuitable for solvent recovery and require high-temperature incineration with specialized "scrubbing" systems to neutralize the resulting acidic gases (like hydrogen bromide).[6][7] Improper incineration can lead to the formation of highly toxic dioxins and furans.
Core Disposal Principle: Segregation is Non-Negotiable
The central tenet for disposing of 2-Bromo-4-(p-tolyl)thiazole is strict segregation . All waste streams containing this compound must be collected in designated, clearly labeled Halogenated Organic Waste containers.[7] Mixing with non-halogenated solvents leads to costly and complex disposal challenges for your entire lab.
The following diagram illustrates the critical decision-making process for waste segregation.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing waste from the moment of generation to its final removal from the laboratory.
Before handling any waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Gloves: Nitrile or neoprene gloves are required. Always check the manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned, flame-retardant lab coat must be worn.
-
Work Area: All waste handling and consolidation should occur within a certified laboratory chemical fume hood.[8]
-
Liquid Waste:
-
Obtain a dedicated, properly vented, and compatible container labeled "Halogenated Organic Waste." These are often provided by your institution's Environmental Health and Safety (EHS) department.[7]
-
Carefully transfer reaction mixtures, mother liquors, or solutions containing 2-Bromo-4-(p-tolyl)thiazole into the container.
-
Do not overfill. Leave at least 10% headspace to allow for vapor expansion.
-
Keep the container tightly closed when not in use.[5] Store it in a designated, well-ventilated secondary containment bin away from heat or ignition sources.
-
-
Solid Waste:
-
Collect unreacted or expired 2-Bromo-4-(p-tolyl)thiazole, or solid byproducts, in a separate, sealable, and clearly labeled "Halogenated Organic Solid Waste" container.[8]
-
This container should be a wide-mouth, sturdy plastic or glass jar with a screw-top lid.
-
-
Contaminated Lab Supplies (Dry Waste):
-
Items such as used gloves, weighing paper, and disposable plasticware that are grossly contaminated should be placed in a designated, sealed plastic bag or container labeled "Contaminated Solid Waste."
-
Empty reagent bottles must be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[6] The first rinseate is considered hazardous and must be disposed of as halogenated liquid waste. Subsequent rinses can typically be managed as non-halogenated waste, but check with your local EHS for specific guidance.
-
Proper labeling is a legal requirement and essential for safety. Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.[8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all components, including solvents. Do not use abbreviations.
-
The approximate percentage of each component.
-
The relevant hazard warnings (e.g., "Toxic," "Halogenated").
-
Once the waste container is full or no longer in use, complete the necessary paperwork as required by your institution (e.g., a chemical collection request form).[8]
-
The final step is to "Dispose of contents/container to an approved waste disposal plant."[4][5][6] This must be handled by trained EHS personnel or a licensed chemical waste contractor. Never pour this chemical down the drain or dispose of it in regular trash.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Sweep up the absorbed material and place it in a sealed container for disposal as halogenated solid waste.
-
Decontaminate the area with soap and water.
-
-
Personnel Exposure:
-
If Swallowed: Call a poison center or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.[4][9]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing and wash it before reuse.[6]
-
If in Eyes: Immediately rinse cautiously with water for at least 15 minutes at an emergency eyewash station, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.[5][6]
-
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of 2-Bromo-4-(p-tolyl)thiazole, protecting themselves, their colleagues, and the environment.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 2-AMINO-4-(P-TOLYL)
- Safety D
- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
- Bromine Standard Operating Procedure. University of Washington.
- 2-Bromo-4-(p-tolyl)thiazole. Fluorochem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- 2-Bromo-4-p-tolyl-thiazole.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
